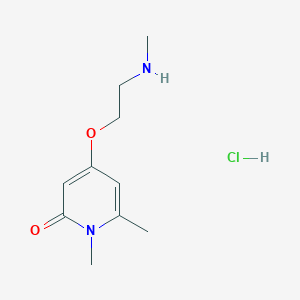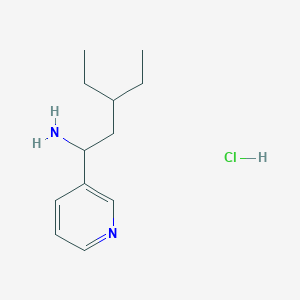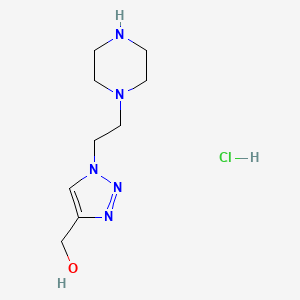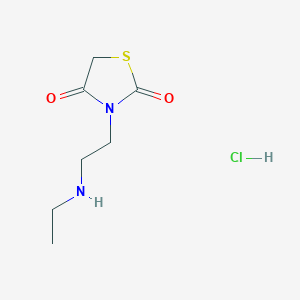
Cyclopentyl(p-tolyl)methanamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Cyclopentyl(p-tolyl)methanamine hydrochloride consists of a cyclopentyl group, a p-tolyl group (a toluene derivative), and a methanamine group, all bound together. The compound also includes a hydrochloride group.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Synthesis of Heterocyclic Compounds : Cyclopentyl and p-tolyl substituted methanamines have been utilized in the synthesis of heterocyclic compounds such as oxadiazoles. These compounds were synthesized via the polyphosphoric acid condensation route, demonstrating high yields and have been characterized spectroscopically, indicating their utility in organic synthesis and potential for creating pharmacologically active molecules (Shimoga, Shin, & Kim, 2018).
Catalysis in Polymerization : Palladium(II) complexes containing N-cyclopentyl substituted ligands have shown high catalytic activity for the polymerization of methyl methacrylate, indicating their potential in materials science for creating polymers with specific properties (Kim, Kim, Lee, & Lee, 2014).
Materials Science
Extraction and Recycling of Precious Metals : Cyclopentyl methyl ether, a related compound, has been utilized for the extraction of gold(III) in hydrochloric acid media, demonstrating its utility in the recycling and extraction of precious metals. This process is significant for environmental management and recycling technologies (Oshima et al., 2017).
Luminescence and Vapochromism : Research into triphosphine gold–copper clusters with cyclopentyl and other aliphatic ligands has explored their photophysical behavior, showing potential applications in luminescence-based sensors and devices (Shakirova et al., 2013).
Drug Formulation and Delivery
- Enhancing Oral Uptake of Hydrophobic Compounds : Polyelectrolyte nanoparticles with high drug loading capacities have been studied for enhancing the oral uptake of hydrophobic drugs, a challenge in pharmaceutical formulations. These studies suggest the potential of such materials in improving the bioavailability of poorly soluble drugs (Cheng et al., 2006).
Propriétés
IUPAC Name |
cyclopentyl-(4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNUJQQDCIWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471469.png)
![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)


